molecular formula C9H14N2O B034562 1,3-Dimethyl-2-(2-furyl)imidazolidine CAS No. 104208-14-2

1,3-Dimethyl-2-(2-furyl)imidazolidine

Cat. No.: B034562
CAS No.: 104208-14-2
M. Wt: 166.22 g/mol
InChI Key: WSKUHUXAHKFSKY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2-furyl)imidazolidine is a chemical compound with the molecular formula C₇H₁₂N₂O It is an imidazolidine derivative, characterized by the presence of a furan ring attached to the imidazolidine core

Mechanism of Action

The reaction mechanism involves two ammonia removal steps. The first step involves one –NH group of dimethylethylenediamine (DMEDA) attacking the carbon atom of urea, eliminating one –NH3 group and forming an intermediate state . The second step involves the cyclization process through a secondary ammonia removal in a similar manner .

Safety and Hazards

1,3-Dimethyl-2-(2-furyl)imidazolidine is classified under GHS07 for safety. The hazard statements include H319-H315 . Precautionary statements include P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-(2-furyl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 2-furylamine with 1,3-dimethylimidazolidin-2-one under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(2-furyl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Comparison with Similar Compounds

1,3-Dimethyl-2-(2-furyl)imidazolidine can be compared with other similar compounds, such as:

The presence of the furan ring in this compound provides unique chemical properties, making it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

2-(furan-2-yl)-1,3-dimethylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUHUXAHKFSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542992
Record name 2-(Furan-2-yl)-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104208-14-2
Record name 2-(2-Furanyl)-1,3-dimethylimidazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104208-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)-1,3-dimethylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2-(2-furyl)imidazolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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